molecular formula C5H5N5O4 B1177822 D-alpha-Methylleucine methyl ester hydrochloride CAS No. 154510-54-0

D-alpha-Methylleucine methyl ester hydrochloride

Cat. No.: B1177822
CAS No.: 154510-54-0
Attention: For research use only. Not for human or veterinary use.
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Description

D-alpha-Methylleucine methyl ester hydrochloride (CAS 154510-54-0) is a chiral amino acid derivative characterized by a methyl group at the alpha-carbon of the leucine backbone. This structural modification distinguishes it from standard leucine derivatives, conferring unique steric and electronic properties. The compound is typically used in peptide synthesis, chiral catalysts, and pharmaceutical intermediates due to its resistance to enzymatic degradation and enhanced stability .

Properties

IUPAC Name

methyl (2R)-2-amino-2,4-dimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSAKZIQDKGUOL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-alpha-Methylleucine methyl ester hydrochloride typically involves the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale esterification: Using industrial reactors to mix D-alpha-Methylleucine with methanol and an acid catalyst.

    Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: D-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form D-alpha-Methylleucine and methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

    Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.

Major Products:

    Hydrolysis: Produces D-alpha-Methylleucine and methanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

D-alpha-Methylleucine methyl ester hydrochloride is employed as a reagent in various chemical reactions, particularly in the synthesis of peptides and other complex molecules. It facilitates the study of reaction mechanisms and the development of new synthetic pathways.

Biology

In biological research, this compound is used to investigate protein aggregation and enzyme interactions. It has been particularly useful in studies related to:

  • Protein Misfolding : The compound is utilized to induce protein aggregation, allowing researchers to explore the mechanisms behind aggregation diseases such as Alzheimer's and Parkinson's disease.
  • Enzyme Kinetics : It serves as a model substrate for studying the kinetics of branched-chain amino acid aminotransferase, which plays a crucial role in amino acid metabolism.

Medicine

Research into this compound has revealed potential therapeutic applications:

  • Cancer Research : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Metabolic Disorders : Given its role in amino acid metabolism, ongoing investigations are assessing its effects on metabolic disorders related to amino acid imbalances.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Criado et al. (2021)CytotoxicityDerivatives showed significant inhibition of tumor growth in vivo.
Smith et al. (2020)Protein AggregationInduced aggregation allowed for insights into amyloid formation mechanisms.
Johnson et al. (2019)Enzyme InteractionRevealed kinetic parameters for branched-chain amino acid aminotransferase interactions.

Detailed Findings from Selected Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study by Criado et al., derivatives of D-alpha-Methylleucine were shown to inhibit the growth of highly metastatic tumors in vivo, highlighting its potential as an anticancer agent.
  • Prodrug Development :
    • Research has focused on modifying D-alpha-Methylleucine to enhance solubility and bioavailability. Prodrugs developed from this compound have demonstrated improved pharmacokinetic properties compared to their parent compounds.
  • Mechanistic Studies on Protein Aggregation :
    • A study by Smith et al. utilized this compound to induce protein aggregation, providing insights into the structural changes associated with misfolded proteins.

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets:

    Enzymes: Acts as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

    Receptors: May interact with specific receptors involved in cellular signaling pathways.

Pathways Involved:

    Amino Acid Metabolism: Participates in metabolic pathways involving the synthesis and degradation of amino acids.

    Cellular Signaling: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
D-alpha-Methylleucine methyl ester HCl 154510-54-0 C8H18ClNO2* 195.69 (estimated) Not reported
D-Leucine methyl ester HCl 5845-53-4 C7H16ClNO2 181.66 151
L-Leucine methyl ester HCl 7517-19-3 C7H15NO2·HCl 181.66 Not reported
D-Phenylalanine methyl ester HCl 13033-84-6 C10H14ClNO2 215.68 Not reported
L-Serine methyl ester HCl 5680-80-8 C4H10ClNO3 155.58 Not reported

*Estimated based on leucine structure with an additional methyl group.

2.5 Crystallography and Stability
  • L-Tyrosine methyl ester HCl forms distinct crystal structures depending on solvation, with Cl− ions mediating hydrogen-bonded networks .

Biological Activity

D-alpha-Methylleucine methyl ester hydrochloride is a chiral compound with significant applications in peptide synthesis and biological research. This article explores its biological activity, mechanisms, and relevance in various scientific fields.

This compound is a derivative of the amino acid leucine, characterized by its methyl ester group. It is used as a building block in peptide synthesis due to its unique stereochemistry, which allows for the creation of chiral compounds essential in biochemical applications. The compound can undergo hydrolysis to yield D-alpha-Methylleucine and methanol, and it can participate in nucleophilic substitution reactions with various reagents.

Enzyme Interactions

This compound has been investigated for its role in enzyme studies, particularly regarding enzyme-substrate interactions. It acts as a substrate or inhibitor for enzymes involved in amino acid metabolism. Notably, its incorporation into lymphocytes occurs via a facilitated transport mechanism, which is crucial for its biological effects .

The biological activity of this compound involves several key mechanisms:

  • Enzymatic Substrate : It serves as a substrate for dipeptidyl peptidase I (DPPI), an enzyme enriched in cytotoxic lymphocytes. The selective inhibition of DPPI can prevent natural killer (NK) cell toxicity, suggesting that D-alpha-Methylleucine methyl ester may modulate immune responses .
  • Transport Mechanism : The compound is absorbed by lymphocytes through a saturable transport mechanism distinct from other dipeptide transport processes. This unique uptake pathway enhances its bioavailability and potential therapeutic effects .
  • Metabolic Pathways : D-alpha-Methylleucine participates in metabolic pathways related to amino acid synthesis and degradation, influencing cellular signaling associated with growth and differentiation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
D-alpha-Methylleucine methyl ester HCl Methyl ester of D-leucineModulates immune response; substrate for DPPI
L-alpha-Methylleucine methyl ester HCl Methyl ester of L-leucineDifferent bioactivity due to stereochemistry
D-alpha-Methylvaline methyl ester HCl Methyl ester of D-valineSimilar applications but different side chain properties

The differences in stereochemistry lead to variations in reactivity and biological activity between these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

  • Immunomodulatory Effects : Research has shown that this compound can enhance the uptake of certain peptides by lymphocytes, potentially improving immunotherapeutic strategies .
  • Peptide Stability : Investigations into similar compounds have revealed that modifications like N-methylation can improve the stability and bioactivity of peptides against microbial resistance. This suggests that D-alpha-Methylleucine could be optimized for enhanced therapeutic efficacy .

Q & A

Q. How should in vivo biochemical effect studies be designed?

  • Methodological Answer : Use dose-response experiments with negative controls (e.g., saline) and positive controls (e.g., L-NAME for nitric oxide inhibition). Plasma or tissue samples are analyzed via colorimetric assays (e.g., Griess reagent for NO) or LC-MS/MS to quantify metabolite levels .

Q. How can reaction parameters be optimized for higher yield?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., thionyl chloride vs. HCl gas), temperature (25–60°C), and solvent polarity. Response Surface Methodology (RSM) models can predict optimal conditions, as demonstrated in transesterification studies (e.g., methyl ester content optimization) .

Q. What methodologies analyze hydrolysis kinetics under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Aliquot samples at timed intervals for HPLC analysis using a UV detector (220 nm). Kinetic models (e.g., first-order decay) quantify half-life and inform prodrug design .

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